5-Bromo-N-isopropyl-2-nitroaniline
Overview
Description
5-Bromo-N-isopropyl-2-nitroaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, an isopropyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-isopropyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group. This is usually achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The nitroaniline is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Alkylation: Finally, the brominated nitroaniline is alkylated with isopropyl halide in the presence of a base to introduce the isopropyl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-Bromo-N-isopropyl-2-nitroaniline can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can also undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles for Substitution: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction Products: 5-Bromo-N-isopropyl-2-aminobenzene.
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the isopropyl group.
Scientific Research Applications
Chemistry: 5-Bromo-N-isopropyl-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitro group can be reduced to an amine, which is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties. It is also employed in the synthesis of specialty chemicals used in various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isopropyl-2-nitroaniline depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets through its nitro and bromine groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
5-Bromo-2-nitroaniline: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.
2-Bromo-5-nitroaniline: Positional isomer with different electronic and steric properties.
5-Bromo-N-methyl-2-nitroaniline: Contains a methyl group instead of an isopropyl group, leading to different reactivity and solubility properties.
Uniqueness: 5-Bromo-N-isopropyl-2-nitroaniline is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, reactivity, and potential biological activity. The combination of bromine, nitro, and isopropyl groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-bromo-2-nitro-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQPXTZYZCTMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647932 | |
Record name | 5-Bromo-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863604-71-1 | |
Record name | 5-Bromo-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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